

Measuring Neutrophil Infiltration Following AZ10397767 Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: AZ10397767

Cat. No.: B1665884

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Introduction

AZ10397767 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation by binding to its cognate chemokines, such as CXCL1 and CXCL8 (IL-8).^{[1][2][3]} Dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous inflammatory diseases, making it a key therapeutic target.^{[3][4][5]} By blocking CXCR2, **AZ10397767** effectively inhibits the migration of neutrophils, thereby reducing inflammation and subsequent tissue damage.^{[1][6]}

These application notes provide detailed protocols for quantifying neutrophil infiltration in preclinical models following treatment with **AZ10397767** or other CXCR2 antagonists. The described methods include Immunohistochemistry (IHC), Flow Cytometry, and Myeloperoxidase (MPO) assay, which are standard techniques for assessing neutrophil presence in tissues.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of CXCR2 antagonists on neutrophil infiltration in various models. This data illustrates the expected outcomes when utilizing compounds like **AZ10397767**.

Table 1: Effect of CXCR2 Antagonists on Neutrophil Counts in Preclinical Models

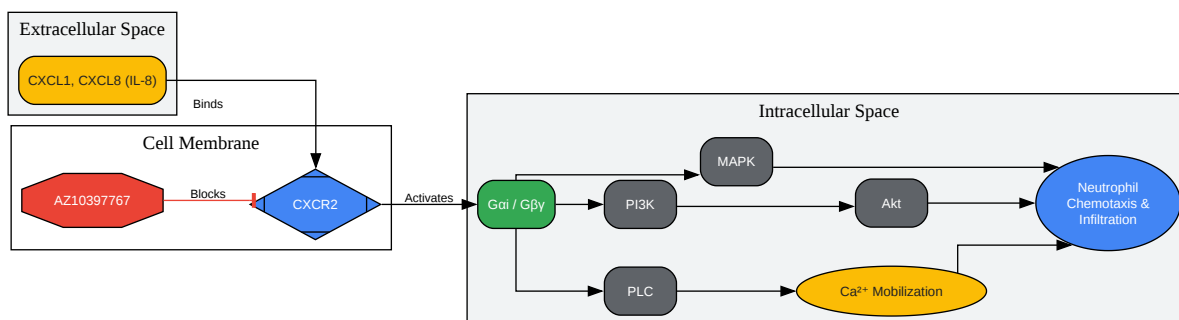
Compound	Model	Tissue/Fluid	Outcome	Reference
SB225002	N-Ac-PGP-induced airway inflammation (mice)	Bronchoalveolar Lavage Fluid (BALF)	Significant reduction in neutrophil influx	[1]
SB332235	N-Ac-PGP-induced airway inflammation (mice)	Lung Tissue	Inhibition of increased MPO levels	[1]
Navarixin	Myocardial Infarction (mice)	Heart Tissue	Reduced neutrophil infiltration	[7] [8]
G31P	Klebsiella pneumoniae infection (guinea pigs)	BALF	Decreased neutrophil recruitment	[9]

Table 2: Effect of CXCR2 Antagonists on Neutrophil Counts in Clinical Trials

Compound	Condition	Sample	Outcome	Reference
AZD5069	Bronchiectasis	Sputum	69% reduction in absolute neutrophil count	[10]
Reparixin	On-pump Coronary Artery Bypass Graft	Peripheral Blood	Significant reduction in the proportion of neutrophils	[4]
SCH527123	Severe Asthma	Sputum	36.3% mean reduction in neutrophil percentage	[11]
Navarixin	Advanced Solid Tumors	Blood	37.5%-48.2% maximal reduction in absolute neutrophil count	[12]

Signaling Pathway

The diagram below illustrates the CXCR2 signaling pathway and the mechanism of action for **AZ10397767**.



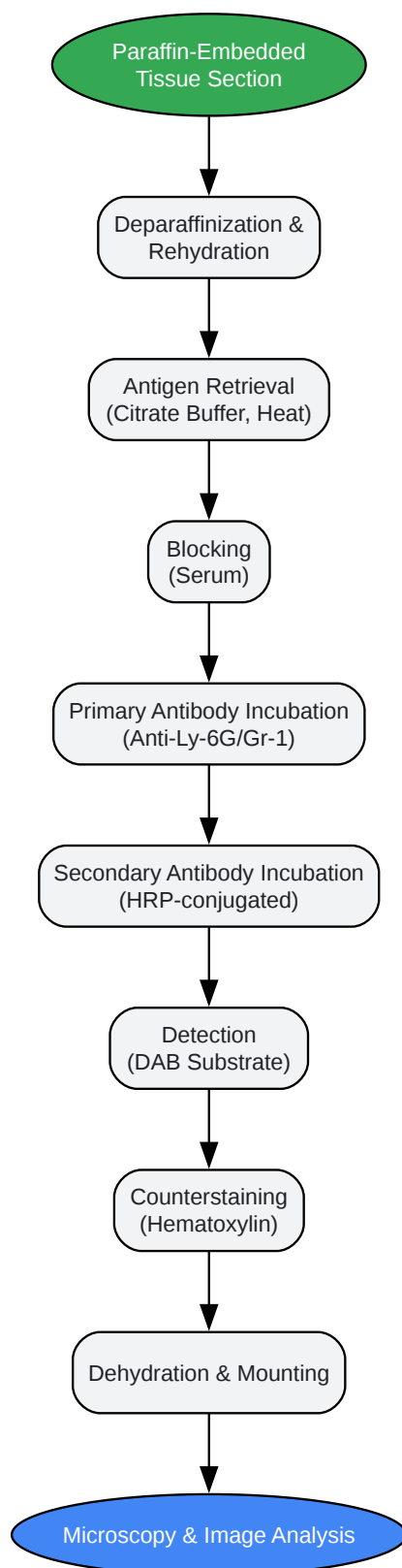
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Caption: CXCR2 signaling pathway and inhibition by **AZ10397767**.

Experimental Protocols

Immunohistochemistry (IHC) for Neutrophil Quantification

This protocol details the staining of paraffin-embedded tissue sections to visualize and quantify neutrophils using an anti-Ly-6G/Gr-1 antibody.



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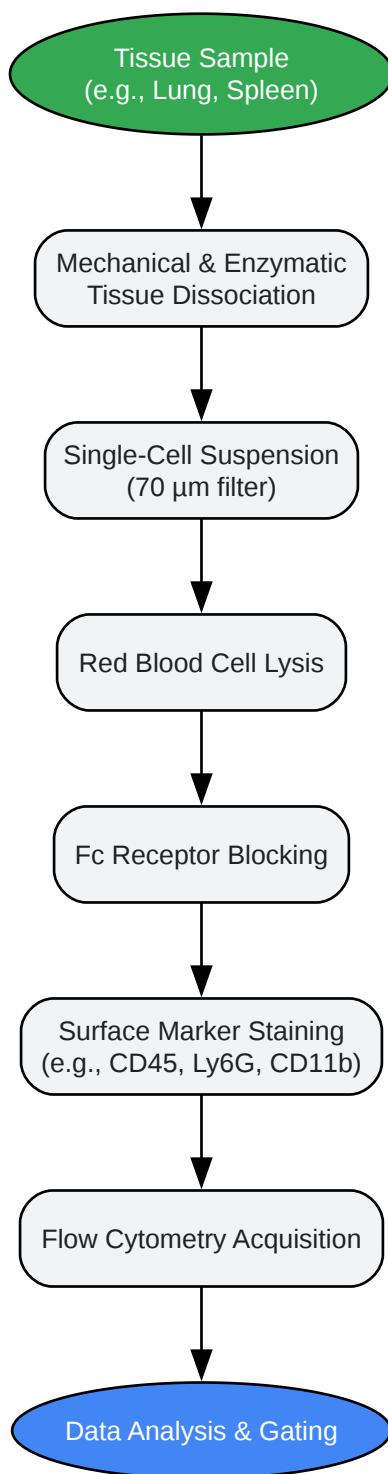
Caption: Immunohistochemistry workflow for neutrophil detection.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes for 5 minutes each.
 - 100% ethanol: 2 changes for 3 minutes each.
 - 95% ethanol: 2 changes for 3 minutes each.
 - Rinse in distilled water.
- Antigen Retrieval:
 - Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
 - Heat to 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
 - Rinse with PBS (Phosphate Buffered Saline).
- Blocking:
 - Incubate sections with 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute primary antibody (e.g., anti-mouse Ly-6G/Gr-1, clone RB6-8C5 or 1A8) in blocking buffer.[\[13\]](#)[\[14\]](#)
 - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:

- Wash slides with PBS.
- Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room temperature.
- Detection:
 - If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
 - Wash with PBS.
 - Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development.
 - Stop the reaction by rinsing with water.
- Counterstaining:
 - Counterstain with hematoxylin for 20-30 seconds.[\[13\]](#)
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate slides through graded ethanol and xylene.
 - Coverslip with mounting medium.
- Analysis:
 - Capture images using a light microscope.
 - Quantify the number of positively stained cells per high-power field or per unit area.

Flow Cytometry for Neutrophil Quantification

This protocol describes the preparation of single-cell suspensions from tissues for the quantification of neutrophils by flow cytometry.



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Caption: Flow cytometry workflow for neutrophil quantification.

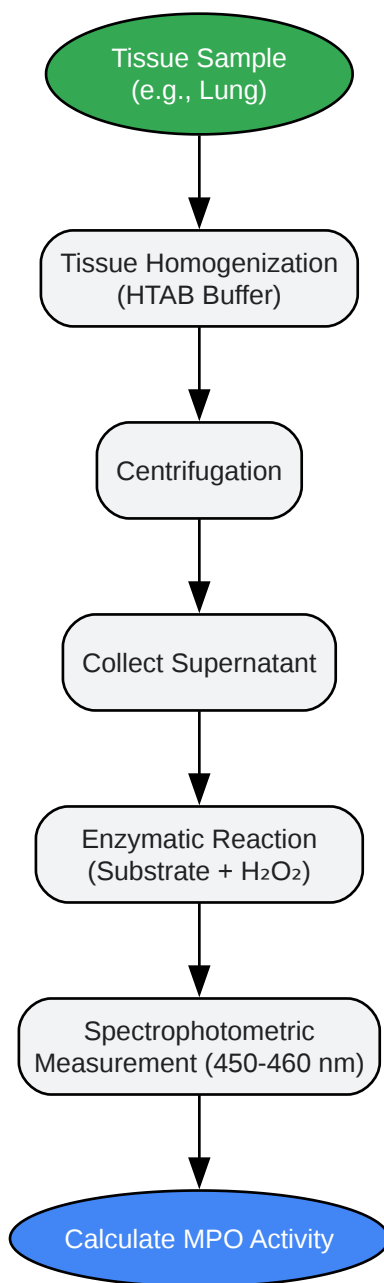
- Tissue Processing:

- Harvest tissue (e.g., lung, spleen) and place it in ice-cold RPMI-1640 medium.
- Mince the tissue into small pieces.
- Digest the tissue with an enzyme cocktail (e.g., collagenase D and DNase I) at 37°C with agitation.
- Single-Cell Suspension:
 - Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
 - Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Red Blood Cell Lysis:
 - Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
 - Quench the lysis with excess FACS buffer and centrifuge.
- Fc Receptor Blocking:
 - Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) and incubate for 10 minutes on ice.
- Antibody Staining:
 - Add a cocktail of fluorescently conjugated antibodies to the cells. A typical panel for murine neutrophils includes:
 - CD45 (pan-leukocyte marker)
 - Ly-6G (neutrophil-specific)[15]
 - CD11b (myeloid marker)
 - Incubate for 30 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.

- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer.
 - Acquire events on a flow cytometer.
 - Gating Strategy:
 - Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
 - Gate on live cells (e.g., using a viability dye).
 - Gate on CD45+ leukocytes.
 - From the CD45+ population, identify neutrophils as Ly-6G+ and CD11b+ cells.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Myeloperoxidase (MPO) Assay

This protocol provides a method to quantify neutrophil infiltration by measuring the activity of MPO, an enzyme abundant in neutrophils.[\[20\]](#)



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Caption: Myeloperoxidase (MPO) assay workflow.

- Tissue Homogenization:
 - Weigh a portion of the tissue (e.g., 50 mg of lung tissue).
 - Homogenize the tissue in ice-cold HTAB (Hexadecyltrimethylammonium Bromide) buffer (e.g., 0.5% HTAB in 50 mM potassium phosphate buffer, pH 6.0).[\[20\]](#)

- Subject the homogenate to freeze-thaw cycles to ensure cell lysis.
- Sample Preparation:
 - Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
 - Collect the supernatant for the assay.
- MPO Activity Measurement:
 - Prepare a reaction buffer containing a peroxidase substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) and hydrogen peroxide (H₂O₂).[\[21\]](#)
 - Add a small volume of the supernatant to a 96-well plate.
 - Add the reaction buffer to initiate the enzymatic reaction.
 - Incubate at room temperature.
 - Stop the reaction with sulfuric acid (H₂SO₄).
 - Measure the absorbance at 450 nm using a microplate reader.[\[21\]](#)[\[22\]](#)
- Data Analysis:
 - Generate a standard curve using purified MPO.
 - Calculate the MPO activity in the samples based on the standard curve and express the results as units of MPO activity per gram of tissue.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for assessing the efficacy of **AZ10397767** and other CXCR2 antagonists in reducing neutrophil infiltration. The choice of method will depend on the specific research question, available equipment, and the nature of the tissue being analyzed. By employing these techniques, researchers can effectively quantify the anti-inflammatory properties of novel CXCR2-targeting therapeutics.

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